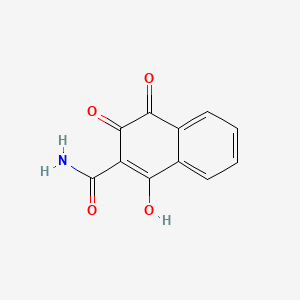

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone

Vue d'ensemble

Description

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a natural quinonoid compound found in several plants . It is a yellow powder with a molecular formula of C11H7NO4 and a molecular weight of 217.178 .

Synthesis Analysis

A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives with a variety of side chains were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .Molecular Structure Analysis

The molecular structure of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with a carbamoyl group at the 2-position and a hydroxy group at the 3-position .Chemical Reactions Analysis

Naphthoquinones are known for their high reactivity. They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has a density of 1.6±0.1 g/cm3 . The boiling point is 454.2±45.0 °C at 760 mmHg .Applications De Recherche Scientifique

Antibacterial and Modulatory Activities: Research indicates that derivatives of 2-hydroxy-quinones, including 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone, have shown potential in antibacterial activities and could be used in combination with aminoglycosides as a therapeutic alternative for bacterial resistance (Figueredo et al., 2020).

Presence in Natural Extracts: This compound has been isolated from the methanol extract of Rubia cordifolia, indicating its natural occurrence and potential for pharmaceutical applications (Koyama et al., 1992).

Application in HPLC Labeling: It has been developed as a sensitive labeling agent for hydroxysteroids in high-performance liquid chromatography (HPLC) with electrochemical detection (Nakajima et al., 1993).

Metabolic Studies: The metabolism of related 2-hydroxy-3-alkyl-1,4-naphthoquinones has been studied in human subjects, providing insights into their pharmacokinetics and potential therapeutic applications (Fieser et al., 1948).

Toxicity Evaluation: The toxicity of 2-hydroxy-3-alkyl-1,4-naphthoquinones, which are structurally related, has been compared in rats to understand their safety profile (Munday et al., 1995).

Biochemical Applications: Studies have explored the potential of 1,4-naphthoquinones, including 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone, in inhibiting amyloid aggregation, suggesting their potential in treating Alzheimer's disease (Bermejo-Bescós et al., 2010).

Antimicrobial Lead Structure: New naphthoquinone compounds have been evaluated for their potential as antibacterial lead structures against bacterial biofilms, including methicillin-resistant Staphylococcus aureus (MRSA) (Moreira et al., 2017).

Synthesis and Antimalarial Potential: The synthesis of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone derivatives and their evaluation as potent antimalarial agents have been a focus of recent research (Paengsri et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-hydroxy-3,4-dioxonaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZRQVHNKDYYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

![tert-Butyl 4-hydroxy-7,8-dihydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-9(10H)-carboxylate](/img/structure/B592315.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592318.png)